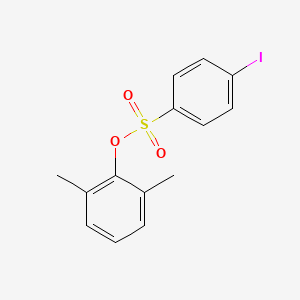

2,6-dimethylphenyl 4-iodobenzenesulfonate

Description

2,6-Dimethylphenyl 4-iodobenzenesulfonate is a sulfonate ester derivative characterized by a 2,6-dimethylphenyl group attached to a sulfonate backbone, with a para-iodo substituent on the benzene ring. This compound is notable for its structural complexity, combining steric hindrance (due to the 2,6-dimethylphenyl group) and electronic effects (from the iodine atom).

Properties

IUPAC Name |

(2,6-dimethylphenyl) 4-iodobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13IO3S/c1-10-4-3-5-11(2)14(10)18-19(16,17)13-8-6-12(15)7-9-13/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAFUINORCLTWCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OS(=O)(=O)C2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13IO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethylphenyl 4-iodobenzenesulfonate typically involves the esterification of 4-iodobenzenesulfonic acid with 2,6-dimethylphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethylphenyl 4-iodobenzenesulfonate can undergo various chemical reactions, including:

Nucleophilic Substitution: The iodine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl groups on the phenyl ring can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: The sulfonate ester group can be reduced to the corresponding sulfonic acid or sulfonamide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenyl sulfonates.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of sulfonic acids or sulfonamides.

Scientific Research Applications

2,6-dimethylphenyl 4-iodobenzenesulfonate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.

Material Science: Utilized in the preparation of functional materials with specific properties.

Biological Studies: Employed in the study of enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of 2,6-dimethylphenyl 4-iodobenzenesulfonate involves its reactivity towards nucleophiles and electrophiles. The iodine atom and sulfonate ester group are key functional groups that participate in chemical reactions. The compound can act as an electrophile in nucleophilic substitution reactions, where the iodine atom is replaced by a nucleophile. Additionally, the sulfonate ester group can undergo hydrolysis or reduction, leading to the formation of sulfonic acids or sulfonamides.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The provided evidence focuses on N-(2,6-dimethylphenyl) acetamide and alanine derivatives (e.g., metalaxyl, benalaxyl, metazachlor) used as pesticides. Although these compounds share the 2,6-dimethylphenyl moiety, their functional groups and applications differ significantly from 2,6-dimethylphenyl 4-iodobenzenesulfonate. Below is a detailed comparison:

Functional Group and Reactivity

- This compound : Contains a sulfonate ester group (-SO₃-) and an iodine atom. The iodine acts as a leaving group in nucleophilic aromatic substitution (NAS) reactions, while the sulfonate ester enhances electrophilicity .

- N-(2,6-Dimethylphenyl) Acetamides (e.g., metazachlor, dimethachlor) : Feature an amide (-CONH-) linkage and chloroacetamide groups. These are designed for herbicidal activity, targeting plant acetyl-CoA carboxylase .

- N-(2,6-Dimethylphenyl) Alanine Derivatives (e.g., metalaxyl, benalaxyl) : Incorporate methoxyacetyl or phenylacetyl groups, functioning as fungicides by inhibiting RNA polymerase in oomycetes .

Steric and Electronic Effects

- The 2,6-dimethylphenyl group in all compounds provides steric hindrance, which influences binding to biological targets or reaction intermediates. However, in this compound, this group may hinder nucleophilic attack at the sulfonate center, whereas in pesticidal compounds, it optimizes target-site interactions .

- The iodine atom in the sulfonate derivative offers polarizability and weak C-I bond strength, contrasting with the stronger C-Cl bonds in acetamide pesticides. This difference impacts degradation rates and environmental persistence .

Data Table: Key Properties of Comparable Compounds

Research Findings and Limitations

- Biological Activity : The pesticidal compounds in the evidence rely on amide bonds for target specificity, whereas the sulfonate ester’s lack of hydrogen-bonding capacity likely limits bioactivity in similar contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.